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Compound of Interest

Compound Name: Aminooxidanide

Cat. No.: B1214172 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
The aminooxidanide anion (H₂NO⁻), the conjugate base of hydroxylamine, is a simple yet

highly reactive nitrogen oxoanion. Its potent nucleophilic character makes it a species of

significant interest in synthetic organic chemistry and a potential, albeit transient, intermediate

in biological systems. This technical guide provides a comprehensive overview of the core

characteristics of aminooxidanide, including its structural and spectroscopic properties derived

from computational modeling, a proposed experimental protocol for its generation, and a

discussion of its potential biological relevance and role in drug development.

Core Characteristics of Aminooxidanide
Aminooxidanide is structurally characterized by a central nitrogen atom bonded to two

hydrogen atoms and one oxygen atom, with a formal negative charge residing primarily on the

oxygen atom. This arrangement results in a potent nucleophile.

Structural and Physicochemical Properties
Due to its reactive nature, detailed experimental characterization of the isolated

aminooxidanide anion is challenging. The data presented below are derived from

computational chemistry calculations, providing a theoretical framework for understanding its

properties.
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Property Value Source

Molecular Formula H₂NO⁻ PubChem[1]

Molecular Weight 32.022 g/mol PubChem[1]

CAS Number 15435-66-2 -

Calculated XLogP3 -1.3 PubChem[1]

Formal Charge -1 PubChem[1]

Hybridization of N sp³ Theoretical

Molecular Geometry Pyramidal Theoretical

Calculated Bond Lengths

N-H ~1.02 Å Computational

N-O ~1.45 Å Computational

Calculated Bond Angles

H-N-H ~105° Computational

H-N-O ~103° Computational

Note: Calculated bond lengths and angles are representative values from DFT (Density

Functional Theory) calculations and may vary slightly depending on the computational method

and basis set used.

Spectroscopic Data (Computed)
Spectroscopic analysis is crucial for the identification and characterization of chemical species.

The following tables summarize the predicted spectroscopic signatures for aminooxidanide
based on computational models.

Infrared (IR) Spectroscopy
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Vibrational Mode
Calculated Wavenumber
(cm⁻¹)

Intensity

N-H Symmetric Stretch ~3300 - 3400 Strong

N-H Asymmetric Stretch ~3400 - 3500 Strong

H-N-H Scissoring ~1600 - 1650 Medium

N-O Stretch ~950 - 1050 Strong

NH₂ Wagging ~700 - 800 Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214172?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleus
Predicted
Chemical Shift
(ppm)

Multiplicity
Coupling
Constant (J)

Notes

¹H 4.0 - 5.0 Singlet N/A

The chemical

shift is highly

dependent on

the solvent and

counter-ion. The

protons are

expected to be

equivalent,

resulting in a

singlet.

¹⁴N -150 to -200 Broad N/A

Due to

quadrupolar

relaxation, the

¹⁴N signal is

expected to be

broad.

¹⁵N -150 to -200 Triplet
~50-60 Hz

(¹JNH)

If ¹⁵N-labeled

hydroxylamine is

used, a triplet is

expected due to

coupling with the

two equivalent

protons.

Experimental Protocols
The generation of aminooxidanide typically involves the deprotonation of hydroxylamine using

a strong base. The following is a proposed experimental protocol for the in-situ generation of

aminooxidanide for synthetic applications.
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In-Situ Generation of Aminooxidanide from
Hydroxylamine
Objective: To generate a solution of aminooxidanide for use as a nucleophile in an organic

reaction.

Materials:

Hydroxylamine hydrochloride (NH₂OH·HCl)

Sodium hydride (NaH), 60% dispersion in mineral oil

Anhydrous tetrahydrofuran (THF)

Anhydrous diethyl ether

Argon or Nitrogen gas supply

Schlenk flask and other appropriate glassware for air-sensitive techniques

Procedure:

Preparation of Hydroxylamine Free Base (Caution: Hydroxylamine is unstable and can be

explosive as a pure solid. Handle with extreme care and preferably in solution).

In a fume hood, dissolve hydroxylamine hydrochloride in a minimal amount of cold

deionized water.

Slowly add a stoichiometric equivalent of a base like sodium carbonate to neutralize the

HCl.

The free hydroxylamine can be extracted into a suitable organic solvent like diethyl ether.

The ethereal solution should be used immediately.

Deprotonation Reaction:

Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert

atmosphere (Argon or Nitrogen).
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Add anhydrous THF to the flask.

Carefully add a stoichiometric equivalent of sodium hydride to the THF.

Cool the suspension to 0 °C in an ice bath.

Slowly add the ethereal solution of hydroxylamine dropwise to the stirred suspension of

NaH in THF.

Vigorous hydrogen gas evolution will be observed. The addition should be slow enough to

control the effervescence.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 1-2 hours to ensure complete deprotonation.

Confirmation of Aminooxidanide Formation (Optional):

Characterization of the resulting aminooxidanide solution is challenging due to its

reactivity.

Indirect confirmation can be achieved by quenching an aliquot of the reaction mixture with

a known electrophile (e.g., benzyl bromide) and analyzing the formation of the expected

product (O-benzylhydroxylamine) by GC-MS or NMR.

Use in Synthesis:

The resulting solution/suspension of sodium aminooxidanide in THF/ether is now ready

for use as a nucleophilic aminating agent. The desired electrophile can be added directly

to this mixture.

Safety Precautions:

Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert

atmosphere.

Hydroxylamine and its salts can be explosive. Avoid heating and handle with appropriate

personal protective equipment.
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All operations should be conducted in a well-ventilated fume hood.

Biological Significance and Role in Drug
Development
The direct biological role of aminooxidanide as a signaling molecule or a stable metabolite

has not been well-established in the scientific literature. However, its chemical properties

suggest potential involvement as a transient, reactive intermediate in certain biochemical

processes.

Potential as a Reactive Intermediate
Given its high nucleophilicity, it is plausible that aminooxidanide could be formed in localized

biological microenvironments. For instance, it could arise from the one-electron reduction of

nitric oxide (NO) followed by protonation, or through the deprotonation of endogenously

produced hydroxylamine. As a reactive intermediate, it would likely have a very short half-life,

reacting rapidly with nearby electrophiles. Such reactions could potentially contribute to cellular

damage or, conversely, be part of a detoxification pathway.

Relevance in Drug Metabolism and Toxicology
Some drug molecules containing hydroxylamine moieties may undergo metabolic

transformations that lead to the transient formation of aminooxidanide-like species. The high

reactivity of such intermediates could lead to the formation of adducts with cellular

macromolecules like DNA and proteins, which is a common mechanism of drug-induced

toxicity. Understanding the potential for a drug candidate to form such reactive intermediates is

a critical aspect of preclinical safety assessment in drug development.

Application in Drug Discovery
The aminooxidanide moiety itself is not a common feature of drug molecules due to its

inherent instability and reactivity. However, its precursor, hydroxylamine, and related structures

like hydroxamic acids and amidoximes, are found in a variety of biologically active compounds

and approved drugs. These functional groups can act as prodrugs or be involved in the

mechanism of action, for example, by chelating metal ions in enzyme active sites. The

chemistry of aminooxidanide can inform the understanding of the reactivity and potential

metabolic fates of these related drug classes.
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Visualizations
Chemical Structure of Aminooxidanide
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Caption: Ball-and-stick model of the aminooxidanide (H₂NO⁻) anion.

Proposed Synthesis Workflow
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Caption: Workflow for the in-situ generation of the aminooxidanide anion.

Conceptual Role as a Nucleophile

Aminooxidanide (H₂NO⁻)

Nucleophilic Attack

Electrophile (E⁺)

Aminated Product (H₂N-O-E)
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Click to download full resolution via product page

Caption: Conceptual diagram of aminooxidanide acting as a nucleophile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1214172?utm_src=pdf-body-img
https://www.benchchem.com/product/b1214172?utm_src=pdf-body
https://www.benchchem.com/product/b1214172?utm_src=pdf-custom-synthesis
http://orgsyn.org/demo.aspx?prep=cv6p0943
https://www.benchchem.com/product/b1214172#aminooxidanide-nitrogen-oxoanion-characteristics
https://www.benchchem.com/product/b1214172#aminooxidanide-nitrogen-oxoanion-characteristics
https://www.benchchem.com/product/b1214172#aminooxidanide-nitrogen-oxoanion-characteristics
https://www.benchchem.com/product/b1214172#aminooxidanide-nitrogen-oxoanion-characteristics
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1214172?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214172?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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